(3-Methylbenzofuran-5-yl)hydrazine
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Overview
Description
“(3-Methylbenzofuran-5-yl)hydrazine” is a chemical compound with the following structure:
This compound
It belongs to the class of benzofuran derivatives, which are aromatic heterocyclic compounds containing a benzene ring fused with a furan ring. The compound’s systematic name is 3-methyl-1-benzofuran-5-ylhydrazine. Let’s explore its properties and applications further.
Preparation Methods
The synthesis of “(3-Methylbenzofuran-5-yl)hydrazine” involves the reaction of ortho-hydroxyacetyl (linear or angular) 3-methylbenzofuran with substituted hydrazines. Here’s a general procedure for its preparation:
Synthesis of Hydrazones:
Chemical Reactions Analysis
“(3-Methylbenzofuran-5-yl)hydrazine” can participate in various chemical reactions:
Oxidation and Reduction: It may undergo oxidation or reduction reactions.
Substitution Reactions: It can react with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Common Reagents: Reagents like acids, bases, and oxidizing agents are commonly used.
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: May find applications in organic synthesis and materials science.
Mechanism of Action
The exact mechanism by which “(3-Methylbenzofuran-5-yl)hydrazine” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzofuran derivatives.
Similar Compounds: Explore related compounds, such as other benzofurans or hydrazines.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methyl-1-benzofuran-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N2O/c1-6-5-12-9-3-2-7(11-10)4-8(6)9/h2-5,11H,10H2,1H3 |
InChI Key |
URRGXYKPMMXGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)NN |
Origin of Product |
United States |
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